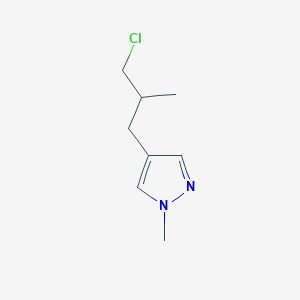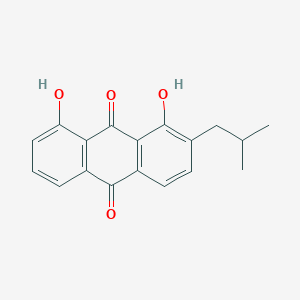
(S)-3-((R)-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione is a chiral compound with a complex structure that includes a bromophenyl group and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with an appropriate chiral auxiliary to introduce the chiral center.
Cyclization: The intermediate is then subjected to cyclization conditions to form the pyrrolidine ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution can introduce various functional groups like methoxy or nitro groups.
Aplicaciones Científicas De Investigación
(S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of (S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-3-((S)-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione: The enantiomer of the compound with similar properties but different biological activity.
4-Bromophenylacetic acid: A simpler compound with a bromophenyl group but lacking the pyrrolidine ring.
3-Methylpyrrolidine-2,5-dione: A compound with a similar pyrrolidine ring structure but without the bromophenyl group.
Uniqueness
(S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione is unique due to its chiral centers and the combination of the bromophenyl group with the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler or non-chiral analogs.
Propiedades
Fórmula molecular |
C13H14BrNO2 |
|---|---|
Peso molecular |
296.16 g/mol |
Nombre IUPAC |
(3S)-3-[(1R)-1-(4-bromophenyl)ethyl]-3-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H14BrNO2/c1-8(9-3-5-10(14)6-4-9)13(2)7-11(16)15-12(13)17/h3-6,8H,7H2,1-2H3,(H,15,16,17)/t8-,13+/m1/s1 |
Clave InChI |
FEYIZFNTEZLHCA-OQPBUACISA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)Br)[C@@]2(CC(=O)NC2=O)C |
SMILES canónico |
CC(C1=CC=C(C=C1)Br)C2(CC(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)


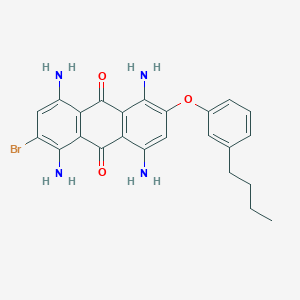
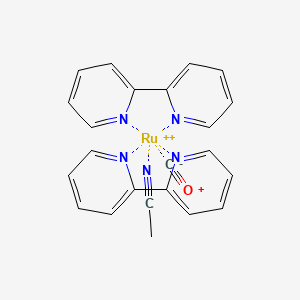
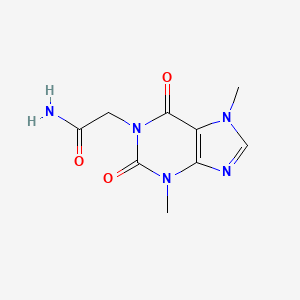
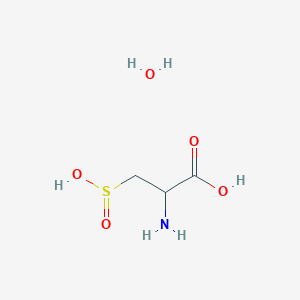
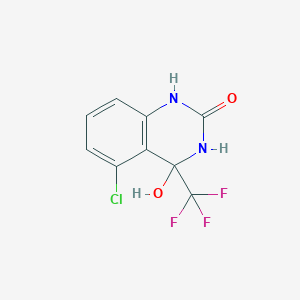

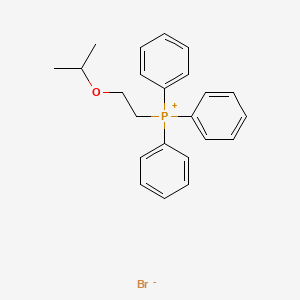
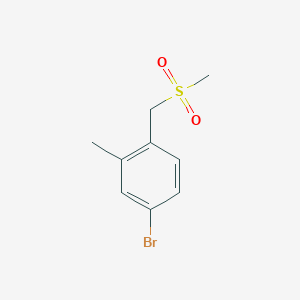
![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
